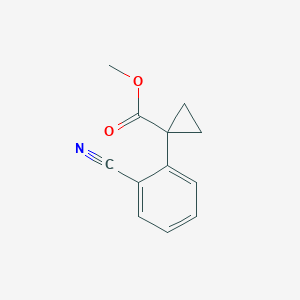

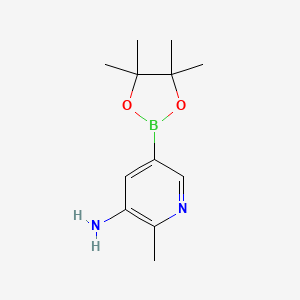

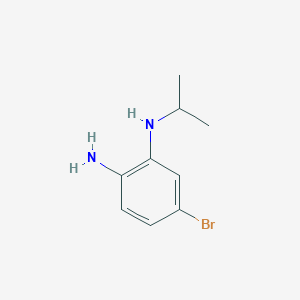

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Descripción general

Descripción

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has been gaining popularity among drug users. However, in the scientific community, it is mainly used as a research chemical to study the effects of cannabinoids on the human body.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has been involved in the synthesis and structural analysis of various compounds. A study by Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings. The structures of these compounds were confirmed using spectroscopic techniques and X-ray diffraction. Additionally, density functional theory (DFT) was used to calculate molecular structures, confirming the consistency with the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Catalytic Applications

The compound has been utilized in catalytic applications, such as in the catalytic enantioselective borane reduction of benzyl oximes. Huang, Ortiz-Marciales, and Hughes (2011) conducted a study on this, preparing compounds like (S)-1-Pyridin-3-yl-ethylamine hydrochloride, indicating the utility of this compound in asymmetric reduction and chiral pyridyl amine synthesis (Huang, Ortiz-Marciales, & Hughes, 2011).

Molecular Structure and Electrostatic Potential Analysis

Sopková-de Oliveira Santos et al. (2003) studied the structure of a pyridin-2-ylboron derivative, comparing it with a regioisomer. They observed structural differences in the orientation of the dioxaborolane ring and the bond angles of the BO(2) group. Ab initio calculations of the HOMO and LUMO, based on crystal structures, showed different distributions corresponding to the differences observed during chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Antifungal and Antibacterial Bioactivity

Irving et al. (2003) synthesized novel N2B heterocycles from reactions involving similar boric acid ester intermediates. These compounds demonstrated considerable antifungal activity against Aspergillus niger and Aspergillus flavus, as well as moderate antibacterial activity against Bacillus cereus, highlighting potential bioactive properties (Irving et al., 2003).

Spectral Study and Pharmaceutical Applications

Abd El Kader et al. (2012) conducted a study involving the design and synthesis of compounds based on pirfenidone, showing therapeutic effects for the treatment of fibrosis. These compounds were synthesized under mild conditions, indicating the utility of this compound in pharmaceutical research (Abd El Kader et al., 2012).

Mecanismo De Acción

Target of Action

Organoboron compounds like this are often used in organic synthesis and have a wide range of applications in pharmacy and biology .

Mode of Action

Organoboron compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are often used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Biochemical Pathways

Organoboron compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Pharmacokinetics

The compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Organoboron compounds are often used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Action Environment

The formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

Propiedades

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWWPEOEZRGFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)